molecular formula C24H20O10 B016781 Gyrophoric acid CAS No. 548-89-0

Gyrophoric acid

Cat. No.

B016781

CAS RN:

548-89-0

Formula:

C24H20O10

M. Wt:

468.4 g/mol

InChI Key:

ATQPZSQVWCPVGV-UHFFFAOYSA-N

IUPAC Name:

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

Gyrophoric acid (GFA) is an organic compound composed of two carboxylic acid groups connected by a single carbon atom. It is a white, crystalline solid that has been used in a variety of scientific research applications. It is known to be a strong acid, and is used in many industrial and laboratory processes. GFA is a key component in many organic synthesis reactions, and its use in laboratory experiments has become increasingly popular in recent years.

Synthesis Method

Gyrophoric acid can be synthesized in a laboratory setting by the reaction of acetic anhydride with a strong acid, such as sulfuric acid. This reaction produces a white crystalline solid that is highly soluble in water. The reaction is exothermic, and the product can be collected by filtration and dried.

Scientific Research Applications

Gyrophoric acid has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the preparation of pharmaceuticals, and in the study of proteins and enzymes. It has also been used in the synthesis of a variety of organic compounds, including amines, carboxylic acids, and alcohols.

Mechanism of Action

The mechanism of action of gyrophoric acid is not fully understood. However, it is believed that it acts as an acid catalyst in a variety of organic reactions. It is also believed to be involved in the formation of hydrogen bonds between molecules, which allows for the formation of more complex molecules.

Biochemical and Physiological Effects

Gyrophoric acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can increase the activity of certain enzymes, such as proteases and phosphatases. It has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

Gyrophoric acid has several advantages and limitations when used in laboratory experiments. It is relatively inexpensive, and is relatively easy to synthesize in a laboratory setting. However, it is a strong acid and can be corrosive, so it should be handled with care. In addition, it can be toxic if ingested, so it should be handled with caution.

Future Directions

There are a number of potential future directions for research on gyrophoric acid. Further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential uses in the synthesis of organic compounds, as well as its potential applications in the pharmaceutical industry. Finally, further research could be conducted to explore its potential use in the production of polymers, and its potential use as a catalyst in a variety of organic reactions.
CAS RN 548-89-0
Product Name Gyrophoric acid
Molecular Formula C24H20O10
Molecular Weight 468.4 g/mol
IUPAC Name 4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid
InChI InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30)
InChI Key ATQPZSQVWCPVGV-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O
Appearance Powder
Other CAS RN 548-89-0
Synonyms 4-(4-(2,4-dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid
gyrophoric acid
Origin of Product United States

N/A